molecular formula C18H14O B032808 1-(1-Pyrenyl)ethanol CAS No. 65954-42-9

1-(1-Pyrenyl)ethanol

Cat. No.: B032808
CAS No.: 65954-42-9
M. Wt: 246.3 g/mol
InChI Key: LFCWFVPSUMBNQM-UHFFFAOYSA-N
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Description

1-(1-Pyrenyl)ethanol is an organic compound with the molecular formula C18H14O. It is characterized by the presence of a pyrene moiety attached to an ethanol group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound a compound of interest in various scientific fields .

Preparation Methods

1-(1-Pyrenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-pyrenaldehyde with a Grignard reagent, such as methylmagnesium bromide, in an inert atmosphere. The reaction is typically carried out in tetrahydrofuran at room temperature for about two hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Pyrenyl)ethanol undergoes various chemical reactions, including:

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Pyrenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Pyrenyl)ethanol involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to act as a fluorescent probe, interacting with biological molecules and providing insights into their behavior. In electronic applications, its ability to participate in non-covalent interactions and its electronic properties are key to its function .

Comparison with Similar Compounds

1-(1-Pyrenyl)ethanol can be compared to other pyrene-based compounds, such as:

    1-Pyrenemethanol: Similar in structure but with a methanol group instead of ethanol.

    1-(1-Pyrenyl)ethane: A reduced form of this compound.

    1-Pyrenecarboxylic acid: An oxidized form of this compound.

What sets this compound apart is its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-pyren-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWFVPSUMBNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984435
Record name 1-(Pyren-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65954-42-9
Record name 1-Pyrenemethanol, α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65954-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Pyrenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065954429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyren-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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